8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide 5,5-dioxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide 5,5-dioxide hydrochloride is a synthetic compound with a unique spirocyclic structure. It is characterized by the presence of an amino group, a thiaspiro ring system, and a carboxamide group.
Preparation Methods
The synthesis of 8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide 5,5-dioxide hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the thiaspiro ring system, followed by the introduction of the amino and carboxamide groups. Reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may optimize these steps for scalability and cost-effectiveness .
Chemical Reactions Analysis
8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide 5,5-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the carboxamide group, leading to the formation of amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide 5,5-dioxide hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmaceutical intermediate and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide 5,5-dioxide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide 5,5-dioxide hydrochloride stands out due to its unique spirocyclic structure and the presence of both amino and carboxamide groups. Similar compounds include:
8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid 5,5-dioxide hydrochloride: Differing by the presence of a carboxylic acid group instead of a carboxamide group.
8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide hydrochloride:
Properties
IUPAC Name |
8-amino-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S.ClH/c10-7-1-2-15(13,14)9(5-7)3-6(4-9)8(11)12;/h6-7H,1-5,10H2,(H2,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQPKYHFSMRPFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2(CC1N)CC(C2)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.